molecular formula C14H19BrClNO5 B4000231 N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B4000231
M. Wt: 396.66 g/mol
InChI Key: OIBMYLAQHFKRRE-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the phenoxyethylamine backbone. The initial step often includes the bromination and chlorination of phenol to obtain 2-bromo-4-chlorophenol . This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. The final step involves the reaction of this intermediate with 2-methylpropan-2-amine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products

The major products formed from these reactions include various substituted phenoxyethylamines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine stands out due to its unique combination of bromine and chlorine substitutions on the phenoxyethylamine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO.C2H2O4/c1-12(2,3)15-6-7-16-11-5-4-9(14)8-10(11)13;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBMYLAQHFKRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
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N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

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